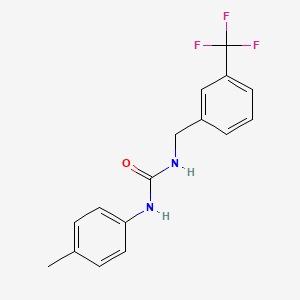

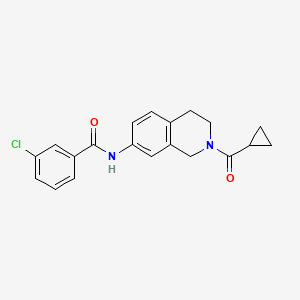

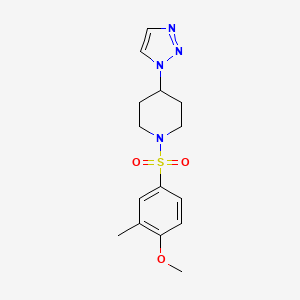

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives is a topic of significant interest due to their potential applications in various fields, including medicine and agriculture. The paper titled "Synthesis and bioassay evaluation of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas" discusses the design and synthesis of novel urea compounds by reacting substituted aniline with difluorobenzoyl isocyanates, yielding good results . Similarly, "1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents" presents the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines, which were evaluated for their cytotoxicity against human adenocarcinoma cells . Another study, "Synthesis and Biological Activity of N-(4-methyl Pheny1)-N~1-(1,2,4-Triazoly)urea Compound," describes the synthesis of a urea compound with cytokinin activity by the addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for understanding their properties and potential applications. The paper on the synthesis of N-(4-methyl phenyl)-N~1-(1,2,4-triazoly)urea compound provides insights into the structure of the synthesized compound through elemental analysis, IR, and 1H NMR . In the study of phosphorus–fluorine chemistry, the structure of heterocyclic fluorophosphoranes was investigated using 1H, 19F, and 31P NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of urea derivatives can be influenced by their molecular structure. The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines, which were then evaluated for their anticancer properties . The paper "Selected syntheses of ureas through phosgenesubstitutes" discusses the use of safer reagents as alternatives to phosgene and isocyanates for the synthesis of ureas, highlighting the importance of environmentally friendly synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are essential for their practical application. The study on 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas reports that the synthesized compounds were soluble in most organic solvents, which facilitates their use . The bioassay evaluation of these compounds showed insecticidal activity, indicating their potential as pesticides . The cytotoxicity assays of 1-aryl-3-(2-chloroethyl) ureas against human adenocarcinoma cells suggest their potential as anticancer agents .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- Synthesis Techniques : Research on related compounds has explored different synthesis methods, highlighting their utility in creating complex molecules. For example, the reaction of specific urea derivatives with methyl iodide and the X-ray crystallographic structure analysis of these compounds have been investigated to understand their molecular configurations and stability (S. Jung, J. K. Lee, Kihang Choi, & So Ha Lee, 2008).

- Crystal Structure Analysis : Studies on the crystal structures of related compounds, like metobromuron, have detailed the intermolecular interactions and network formations that contribute to their physical properties, offering insights into the design of materials with specific characteristics (Gihaeng Kang, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015).

Biological Activity and Applications

- Cytokinin Activity : Research into N-phenyl-N′-(4-pyridyl)urea derivatives has shown cytokinin activity, a class of plant hormones that promote cell division in plant roots and shoots. This suggests potential agricultural applications for related compounds in enhancing plant growth and productivity (Soshiro Takahashi et al., 1978).

- Anticancer Activity : Derivatives of urea compounds have been studied for their potential anticancer properties, with some showing inhibitory effects on cancer cell proliferation. This highlights the therapeutic potential of such compounds in the development of new anticancer treatments (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014).

Material Science and Engineering

- Non-linear Optical Materials : The synthesis and characterization of organic non-linear optical materials based on urea derivatives have been explored. Such materials are crucial for applications in photonics and optoelectronics, indicating the role of related compounds in advancing technology in these fields (V. Ravindrachary, Vincent Crasta, R. Bhajantri, & Boja Poojari, 2005).

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O/c1-11-5-7-14(8-6-11)21-15(22)20-10-12-3-2-4-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRJUKZWIRXWAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)

![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)

![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)